3-methyl-4-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-N-phenylbenzenesulfonamide
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Overview
Description
3-METHYL-4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHOXY]-N-PHENYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a pyrrolidine ring, a sulfonamide group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHOXY]-N-PHENYLBENZENE-1-SULFONAMIDE typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Sulfonamide Group: The sulfonamide group is introduced by reacting the intermediate with sulfonyl chlorides in the presence of a base.
Final Assembly: The final compound is assembled by linking the pyrrolidine ring and the sulfonamide group to the phenyl ring through appropriate coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3-METHYL-4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHOXY]-N-PHENYLBENZENE-1-SULFONAMIDE undergoes several types of chemical reactions:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
3-METHYL-4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHOXY]-N-PHENYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and biological activity.
Biological Research: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Industrial Applications: The compound is explored for its potential use in various industrial processes, including as a catalyst or intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of 3-METHYL-4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHOXY]-N-PHENYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Sulfonamide Compounds: Other sulfonamide-containing compounds, including sulfanilamide and sulfamethoxazole.
Uniqueness
3-METHYL-4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHOXY]-N-PHENYLBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C19H22N2O4S |
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Molecular Weight |
374.5 g/mol |
IUPAC Name |
3-methyl-4-(2-oxo-2-pyrrolidin-1-ylethoxy)-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C19H22N2O4S/c1-15-13-17(26(23,24)20-16-7-3-2-4-8-16)9-10-18(15)25-14-19(22)21-11-5-6-12-21/h2-4,7-10,13,20H,5-6,11-12,14H2,1H3 |
InChI Key |
CTAHNSMXINLYRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2)OCC(=O)N3CCCC3 |
Origin of Product |
United States |
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